![molecular formula C12H12Cl2N2O2S B5439887 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole
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Overview
Description
The compound belongs to a class of chemicals known for their potential applications in medicinal chemistry, catalysis, and materials science due to their unique structural and functional attributes. These compounds often feature imidazole rings substituted with various functional groups, influencing their reactivity and properties.
Synthesis Analysis
The synthesis of complex imidazole derivatives typically involves multi-step reactions, starting from simpler imidazole compounds or their precursors. Techniques such as one-pot synthesis using disulfonic acid imidazolium chloroaluminate as a catalyst have been explored for the efficient synthesis of related compounds, offering a green and efficient method for constructing complex molecules (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by X-ray crystallography, revealing details about the arrangement of atoms and the geometry of the molecule. For example, studies on related tetrazole derivatives have used X-ray crystallography to determine their crystal structures, providing insights into the molecular conformation and intermolecular interactions (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations involving their sulfonyl and imidazole groups. The reactivity can be tailored by substituents on the imidazole ring, leading to a wide range of possible chemical transformations and applications in synthesis (Goddard-Borger & Stick, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-ethylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-12-15-4-5-16(12)19(17,18)11-7-10(14)9(13)6-8(11)2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUCBQDLKFBKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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